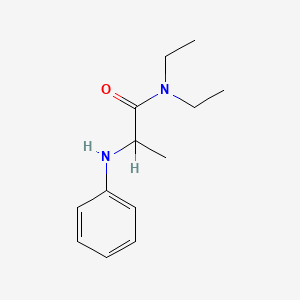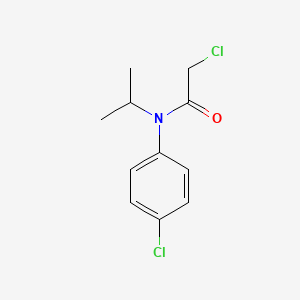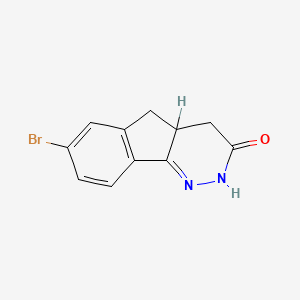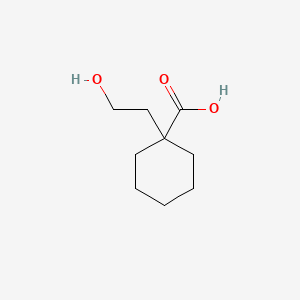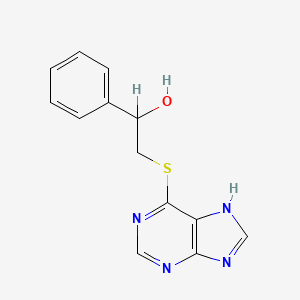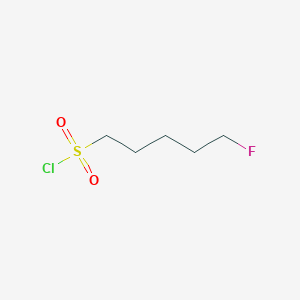
5-fluoropentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropentane-1-sulfonyl chloride (5-FPSC) is an organosulfur compound with a wide range of uses in organic chemistry, biochemistry, and pharmaceutical research. It is a colorless liquid that is soluble in organic solvents and is used as a reagent for the synthesis of various organic compounds. 5-FPSC is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs, and in the synthesis of other compounds used in medical research.
Aplicaciones Científicas De Investigación
5-fluoropentane-1-sulfonyl chloride has a wide range of applications in scientific research. It is often used in the synthesis of organic compounds, such as amino acids, peptides, and nucleotides. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In addition, 5-fluoropentane-1-sulfonyl chloride is used in the synthesis of compounds used in medical research, such as imaging agents and contrast agents.
Mecanismo De Acción
The mechanism of action of 5-fluoropentane-1-sulfonyl chloride is not well understood. However, it is thought to involve the formation of a sulfonium ion intermediate, which then undergoes a nucleophilic substitution reaction with the desired organic compound. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoropentane-1-sulfonyl chloride are not well understood. However, it is known that it can act as an inhibitor of certain enzymes and can also have an effect on the activity of certain proteins. In addition, 5-fluoropentane-1-sulfonyl chloride has been shown to have an effect on the uptake of certain drugs and can also affect the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-fluoropentane-1-sulfonyl chloride has several advantages as a reagent for laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time. In addition, it is soluble in organic solvents, which allows for the synthesis of various organic compounds. However, 5-fluoropentane-1-sulfonyl chloride also has some limitations. It is a toxic compound and must be handled with care. In addition, it is not very stable and can decompose over time.
Direcciones Futuras
There are several potential future directions for research on 5-fluoropentane-1-sulfonyl chloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and medical research. In addition, further research could be done to improve the synthesis and storage of 5-fluoropentane-1-sulfonyl chloride, as well as to develop new methods for its use in laboratory experiments. Finally, further research could be done to explore the potential use of 5-fluoropentane-1-sulfonyl chloride in other areas, such as materials science and nanotechnology.
Métodos De Síntesis
5-fluoropentane-1-sulfonyl chloride can be synthesized by a variety of methods. A common method involves the reaction of pentane-1-sulfonyl chloride with an alkali metal fluoride, such as sodium fluoride, potassium fluoride, or lithium fluoride. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, and the product is then purified by recrystallization.
Propiedades
IUPAC Name |
5-fluoropentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClFO2S/c6-10(8,9)5-3-1-2-4-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUGRUHVPVYZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropentane-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



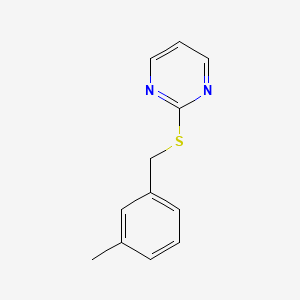
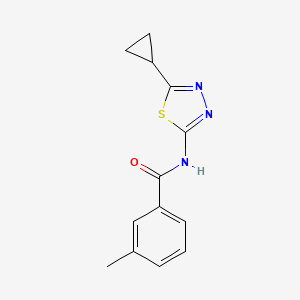

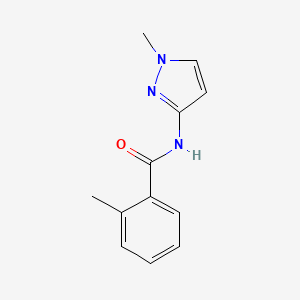
![3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B6614066.png)

![N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6614080.png)
